molecular formula C24H19FN8O2 B2359702 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione CAS No. 923512-90-7

1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione

Cat. No. B2359702
CAS RN: 923512-90-7
M. Wt: 470.468
InChI Key: GCZICZCXGKOEEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C24H19FN8O2 and its molecular weight is 470.468. The purity is usually 95%.
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Scientific Research Applications

Antagonist Activity

  • 5-HT2 Antagonist Activity : Certain derivatives, including 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, have shown potent 5-HT2 antagonist activity, surpassing some known antagonists like ritanserin. This suggests potential therapeutic applications in modulating serotonin receptors (Watanabe et al., 1992).

Inhibitors of HIV-1 Attachment

  • HIV-1 Attachment Inhibition : This compound has been identified as a potent inhibitor of HIV-1 attachment, interfering with the interaction between the viral gp120 and the host cell receptor CD4. Its structure allows effective blocking of this crucial step in HIV infection (Wang et al., 2009).

Potential Antihypertensive Agents

  • Antihypertensive Activity : A study indicated that derivatives of this compound demonstrated promising antihypertensive activity. This finding opens the possibility of developing new therapeutic agents for hypertension management (Bayomi et al., 1999).

Anticancer Agents

  • Anticancer Potential : Synthesized derivatives have shown moderate to high anticancer activity against various cancer cell lines, suggesting their potential as anticancer agents (Abdelhamid et al., 2016).

properties

IUPAC Name

1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN8O2/c25-15-5-7-16(8-6-15)33-23-20(29-30-33)22(27-14-28-23)31-9-11-32(12-10-31)24(35)21(34)18-13-26-19-4-2-1-3-17(18)19/h1-8,13-14,26H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZICZCXGKOEEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C(=O)C5=CNC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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